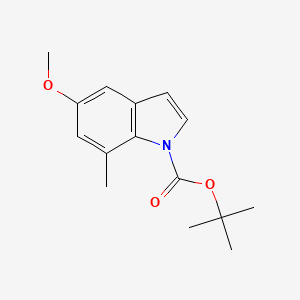

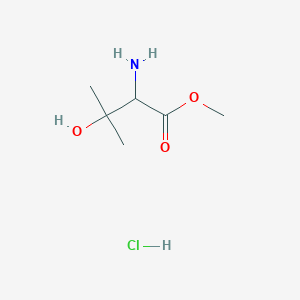

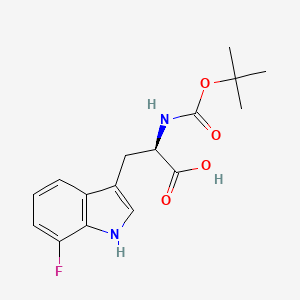

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride

説明

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. It is structurally related to compounds that have been studied for their potential in pharmaceutical applications, such as bestatin, which is an inhibitor of certain peptidases . The compound's relevance extends to its use in asymmetric synthesis, which is crucial for the production of enantiomerically pure substances, often required in the pharmaceutical industry .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the amination of chloromethylated polystyrene with 2-aminobutanol, which has been studied to understand the kinetics of such reactions . Additionally, asymmetric synthesis methods have been developed for compounds like 3-amino-2-hydroxy-4-phenylbutanoate, which is structurally similar to methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride . These methods often involve stereoselective reactions that are crucial for obtaining the desired chiral products.

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride has been determined using techniques such as X-ray crystallography. For instance, the absolute stereochemistry of 3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, was determined through X-ray analysis of its methyl ester hydrobromide . Vibrational spectroscopy and molecular docking studies have also been used to analyze the structure and potential interactions of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride has been explored through various reactions. For example, the chlorination products of methyl 4-amino-2-hydroxy-benzoate have been synthesized and their properties studied, which provides insights into the reactivity of the amino and hydroxy functional groups present in these molecules . The condensation reactions involving the dianion of methyl (R)-3-hydroxybutanoate have also been investigated, leading to products like azetidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride have been characterized through various analytical techniques. Vibrational spectroscopy has been used to study the vibrational frequencies of these molecules, while electronic properties have been analyzed using UV-Vis spectroscopy . The chemical shielding effect of atoms in the molecule has been assessed through NMR spectroscopy, providing valuable information about the electronic environment of the atoms . Additionally, the synthesis of 3-hydroxy-3-methyl-1,1-dimethoxybutane, a reagent related to the compound of interest, has been reported, which is useful for the synthesis of chromens, indicating the versatility of these types of molecules .

科学的研究の応用

Chemical and Sensory Characteristics in Wines

Research conducted by Gammacurta et al. (2018) focused on the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate, a compound structurally related to methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride, in wines. They investigated its potential as a marker of lactic acid bacteria esterase activity in 99 wines. The study found that the concentrations of this compound in wines were significantly below the detection threshold, suggesting no direct effect on fruity aroma modulation in wines. The absence of sensory differences in ranking tests further demonstrated that this compound does not significantly contribute to the fruity aroma of red wine (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).

Anticancer Drug Synthesis

Basu Baul et al. (2009) explored the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, which included derivatives structurally similar to methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride. These complexes were evaluated for their in vitro cytotoxicity against various human tumor cell lines. The study highlighted the potential of these complexes as anticancer drugs, with one of the triphenyltin(IV) compounds showing higher cytotoxicity across all cell lines studied compared to conventional drugs such as doxorubicin, cisplatin, 5-fluorouracil, and etoposide (Basu Baul, Basu, Vos, & Linden, 2009).

Precursors to Wine Aroma Compounds

Gracia-Moreno et al. (2015) optimized a method for the quantitative determination of hydroxy acids, including 3-hydroxy-3-methylbutanoic acid, a close relative to the compound , in wines and other alcoholic beverages. This study represents the first specific analysis of these analytes in such beverages, revealing their concentrations might have significant sensory effects. The findings contribute to understanding the biosynthesis and contribution of these acids to the aroma profile of alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Safety and Hazards

The safety and hazards associated with “Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride” are indicated by its hazard statements: H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

作用機序

Mode of Action

It is likely that the compound interacts with its targets by binding to specific receptors or enzymes, thereby modulating their activity .

Pharmacokinetics

Like many other compounds, its bioavailability is likely influenced by factors such as solubility, stability, and permeability .

Result of Action

It’s possible that the compound could have a range of effects depending on the specific targets and pathways it interacts with .

Action Environment

The action, efficacy, and stability of Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .

特性

IUPAC Name |

methyl 2-amino-3-hydroxy-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-6(2,9)4(7)5(8)10-3;/h4,9H,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAAHTSYWGRARN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OC)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride | |

CAS RN |

1416438-05-5 | |

| Record name | Threonine, 3-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

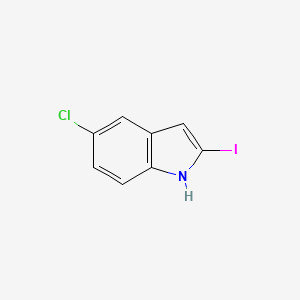

![7-Chloroimidazo[1,2-b]pyridazine](/img/structure/B3027773.png)

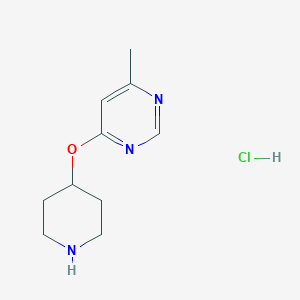

![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)

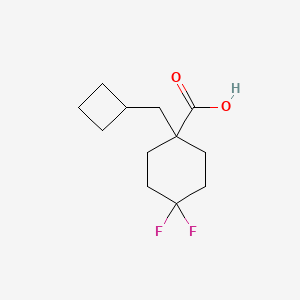

![1H-indol-2-yl-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone](/img/structure/B3027785.png)